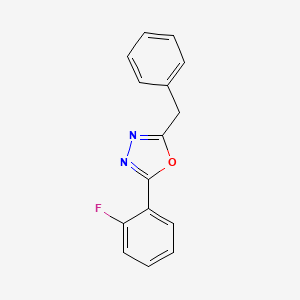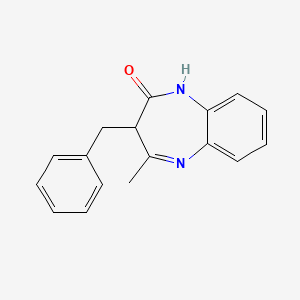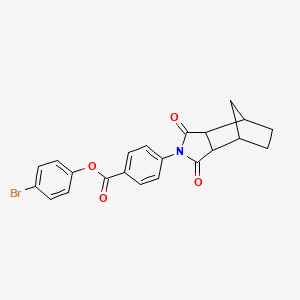
2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a benzyl group and a fluorophenyl group attached to the oxadiazole ring
Métodos De Preparación
The synthesis of 2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of benzyl hydrazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of reduced oxadiazole derivatives.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted oxadiazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-benzyl-5-(4-fluorophenyl)-1,3,4-oxadiazole: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different biological activities and chemical reactivity.
2-benzyl-5-(2-chlorophenyl)-1,3,4-oxadiazole: The presence of a chlorine atom instead of fluorine can lead to variations in the compound’s properties and applications.
2-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazole: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its biological activity and chemical behavior in ways that are distinct from other similar compounds.
Propiedades
IUPAC Name |
2-benzyl-5-(2-fluorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c16-13-9-5-4-8-12(13)15-18-17-14(19-15)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWUICFCTWIDJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-methyl-2-phenyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3989424.png)
![1-(2-methoxyphenyl)-4-[1-(methylsulfonyl)-3-piperidinyl]piperazine](/img/structure/B3989444.png)
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3989451.png)
![5-[(3-Tert-butyl-5-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3989457.png)

![2-{[1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B3989476.png)
![(4E)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B3989482.png)

![Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride](/img/structure/B3989492.png)
![N-[1-[(3-chloro-2-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B3989496.png)
![allyl 2-[3-hydroxy-5-(2-methoxyphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3989509.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclobutanecarboxamide](/img/structure/B3989514.png)

![4-[(5-chloro-2-hydroxyphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B3989519.png)
